4-Acetyl-N-(3-pyridyl)benzenesulfonamide

Description

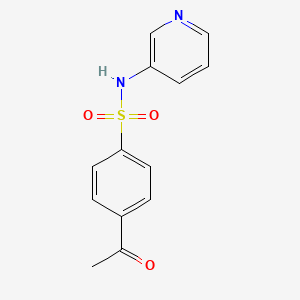

4-Acetyl-N-(3-pyridyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an acetyl group at the para position of the benzene ring and a 3-pyridylamine substituent at the sulfonamide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the acetyl group and hydrogen-bonding capacity via the pyridyl nitrogen. The compound belongs to a broader class of sulfonamides, which are historically significant for their antimicrobial and enzymatic inhibitory activities .

Properties

Molecular Formula |

C13H12N2O3S |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

4-acetyl-N-pyridin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O3S/c1-10(16)11-4-6-13(7-5-11)19(17,18)15-12-3-2-8-14-9-12/h2-9,15H,1H3 |

InChI Key |

UWJIKBPKBYVVPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Acetohexamide (4-Acetyl-N-[(cyclohexylamino)carbonyl]benzenesulfonamide)

- Structural Difference : Replaces the 3-pyridyl group with a cyclohexylurea moiety.

- Impact on Activity : The cyclohexylurea group enables binding to sulfonylurea receptors (SUR1) on pancreatic β-cells, stimulating insulin secretion. In contrast, the 3-pyridyl group in the target compound may favor interactions with enzymes like matriptase, as seen in pyridyl sulfonamide inhibitors .

- Pharmacokinetics : Acetohexamide’s urea group enhances water solubility, whereas the acetyl-pyridyl combination in the target compound may reduce solubility but improve membrane permeability .

4-Amino-N-(3-pyridyl)benzenesulfonamide

- Structural Difference: Substitution of acetyl with an amino group at R1.

- However, the absence of the acetyl group may reduce metabolic stability compared to the target compound .

p-Bromo-N-(3-pyridyl)benzenesulfonamide

- Structural Difference : Introduction of bromine at the para position.

- This contrasts with the acetyl group’s balance of moderate lipophilicity and metabolic lability .

Functional Group Modifications and Selectivity

- Pyridyl Group Orientation : In matriptase inhibitors, the 3-pyridyl sulfonamide’s orientation determines binding mode. For example, compound 24 (a pyridyl bis(oxy)dibenzimidamide derivative) exhibited inverted binding compared to simpler sulfonamides, improving selectivity .

- Electron-Donating vs. Withdrawing Groups: Amino (electron-donating) and bromo/acetyl (electron-withdrawing) groups alter the sulfonamide’s electronic profile, affecting interactions with enzymatic active sites. For instance, acetyl groups may stabilize charge-transfer complexes in hydrophobic pockets .

Metabolic and Toxicological Comparisons

- Metabolic Stability : The acetyl group in this compound is prone to hydrolysis or cytochrome P450-mediated oxidation, whereas bromine in p-bromo analogues may resist degradation but increase hepatotoxicity risk .

- Tissue-Specific Targeting : The 3-pyridyl moiety is shared with tobacco-specific nitrosamines (e.g., NNK), which target lung and pancreatic tissues via metabolic activation. While the sulfonamide’s mechanism differs, the pyridyl group may influence tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.